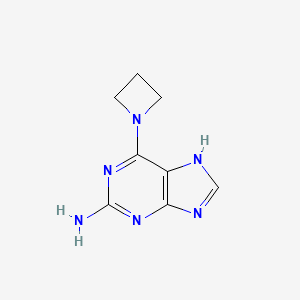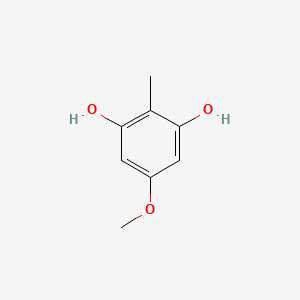![molecular formula C12H13N3 B8779723 (R)-5,6-DIHYDRO-4H-BENZO[F]IMIDAZO[1,2-A]AZEPIN-4-AMINE](/img/structure/B8779723.png)
(R)-5,6-DIHYDRO-4H-BENZO[F]IMIDAZO[1,2-A]AZEPIN-4-AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-5,6-Dihydro-4H-imidazo1,2-abenzazepin-4-amine is a heterocyclic compound that features a fused ring system combining an imidazole ring with a benzazepine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-5,6-Dihydro-4H-imidazo1,2-abenzazepin-4-amine typically involves the construction of the imidazole ring followed by the formation of the benzazepine structure. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(4R)-5,6-Dihydro-4H-imidazo1,2-abenzazepin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while reduction can produce hydrogenated benzazepine compounds .
Scientific Research Applications
(4R)-5,6-Dihydro-4H-imidazo1,2-abenzazepin-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4R)-5,6-Dihydro-4H-imidazo1,2-abenzazepin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved can include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar imidazole ring structure but differs in the fused ring system.
Benzazepine: Contains the benzazepine structure but lacks the imidazole ring.
Uniqueness
(4R)-5,6-Dihydro-4H-imidazo1,2-abenzazepin-4-amine is unique due to its fused ring system, which combines the properties of both imidazole and benzazepine.
Properties
Molecular Formula |
C12H13N3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
(4R)-5,6-dihydro-4H-imidazo[1,2-a][1]benzazepin-4-amine |
InChI |
InChI=1S/C12H13N3/c13-10-6-5-9-3-1-2-4-11(9)15-8-7-14-12(10)15/h1-4,7-8,10H,5-6,13H2/t10-/m1/s1 |
InChI Key |
UMFYXYABQLRNNV-SNVBAGLBSA-N |
Isomeric SMILES |
C1CC2=CC=CC=C2N3C=CN=C3[C@@H]1N |
Canonical SMILES |
C1CC2=CC=CC=C2N3C=CN=C3C1N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[Hydroxy(phenyl)methyl]-5-methoxyphenol](/img/structure/B8779685.png)





![Ethanone, 1-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B8779730.png)
